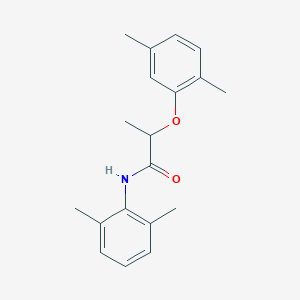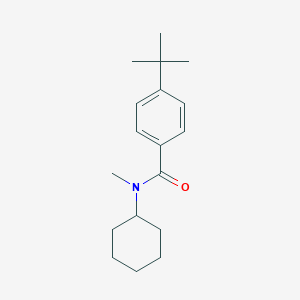![molecular formula C18H24BrNO2 B250133 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B250133.png)
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide, also known as BRD73954, is a compound with potential therapeutic applications in various diseases. The compound has been synthesized using different methods and has shown promising results in scientific research.
作用機序
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide exerts its therapeutic effects by targeting specific proteins involved in various biological processes. In cancer research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide targets bromodomain-containing protein 4 (BRD4), which is involved in cancer cell proliferation and survival. In inflammation research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide targets nuclear factor kappa B (NF-κB), which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide targets histone deacetylases (HDACs), which are involved in synaptic plasticity.
Biochemical and Physiological Effects
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size. In inflammation research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to reduce inflammation, decrease pro-inflammatory cytokine production, and improve tissue damage. In neurological disorder research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to improve cognitive function, enhance synaptic plasticity, and reduce neuroinflammation.
実験室実験の利点と制限
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in various scientific research applications. Another advantage is that it has been synthesized using different methods, which allows for flexibility in lab experiments. One limitation is that it has not been extensively studied in clinical trials, which limits its potential therapeutic applications. Another limitation is that its mechanism of action is not fully understood, which limits its potential use in drug development.
将来の方向性
There are several future directions for 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide research. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more specific and effective drugs. Additionally, future research could focus on optimizing the synthesis method of 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide to improve its yield and purity. Finally, more extensive clinical trials could be conducted to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide is a compound with potential therapeutic applications in various diseases. It has been synthesized using different methods and has shown promising results in scientific research. Its mechanism of action involves targeting specific proteins involved in various biological processes. 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has various biochemical and physiological effects, and has advantages and limitations for lab experiments. There are several future directions for 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide research, including further investigating its potential therapeutic applications, exploring its mechanism of action, optimizing its synthesis method, and conducting more extensive clinical trials.
合成法
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-2,6-dimethylphenylboronic acid and 2-(1-cyclohexen-1-yl)ethyl acetate in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 2-(1-cyclohexen-1-yl)ethyl acetate and N-(tert-butoxycarbonyl)-O-(4-bromo-2,6-dimethylphenyl)hydroxylamine in the presence of a palladium catalyst.
科学的研究の応用
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation and survival. In inflammation research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to improve cognitive function by enhancing synaptic plasticity.
特性
分子式 |
C18H24BrNO2 |
|---|---|
分子量 |
366.3 g/mol |
IUPAC名 |
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H24BrNO2/c1-13-10-16(19)11-14(2)18(13)22-12-17(21)20-9-8-15-6-4-3-5-7-15/h6,10-11H,3-5,7-9,12H2,1-2H3,(H,20,21) |
InChIキー |
HGIYTGXMQMTHGC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NCCC2=CCCCC2)C)Br |
正規SMILES |
CC1=CC(=CC(=C1OCC(=O)NCCC2=CCCCC2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)

![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)
![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B250064.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
![4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B250066.png)
![N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B250067.png)
![4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide](/img/structure/B250068.png)

